molecular formula C8H6S B083047 Benzothiophene CAS No. 11095-43-5

Benzothiophene

Cat. No.: B083047
CAS No.: 11095-43-5
M. Wt: 134.2 g/mol
InChI Key: FCEHBMOGCRZNNI-UHFFFAOYSA-N
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Description

Benzothiophene (C₈H₆S) is a sulfur-containing heterocyclic aromatic compound, structurally analogous to naphthalene but with a sulfur atom replacing one carbon . Its fused benzene and thiophene rings confer unique electronic and steric properties, making it a privileged scaffold in medicinal chemistry and materials science. This compound derivatives exhibit diverse pharmacological activities, including anti-cancer, anti-microbial, anti-inflammatory, and cholinesterase inhibition . Additionally, their applications extend to electro-optical materials and desulfurization processes .

Scientific Research Applications

Pharmacological Applications

Benzothiophene derivatives exhibit a wide array of biological activities, making them valuable in therapeutic applications. Key pharmacological effects include:

  • Anticancer Activity : Numerous studies have demonstrated the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Anti-inflammatory Effects : this compound derivatives are recognized for their anti-inflammatory properties, which are particularly beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and asthma. These compounds often act through the modulation of inflammatory pathways .
  • Antimicrobial Properties : The antimicrobial activity of this compound derivatives has been extensively documented, with applications in treating infections caused by bacteria and fungi . Their effectiveness stems from their ability to disrupt microbial cell membranes.
  • Neuroprotective Effects : Recent research indicates that certain this compound derivatives can inhibit human monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases like Parkinson's disease. This inhibition can enhance dopamine levels, providing a potential therapeutic avenue for neuroprotection .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their pharmacological profiles. SAR studies have identified key functional groups that enhance bioactivity:

Functional Group Effect on Activity
Hydroxyl (-OH)Increases antioxidant properties
Alkyl substitutionsModulates lipophilicity and membrane permeability
Halogen substitutionsEnhances binding affinity to biological targets

These insights guide the design of novel compounds with improved therapeutic efficacy and reduced toxicity .

Case Study 1: Anticancer Activity

A study evaluated a series of this compound derivatives for their anticancer activity against various human cancer cell lines. The results indicated that specific substitutions on the this compound ring significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values in the nanomolar range .

Case Study 2: MAO Inhibition

In another investigation, a set of benzo[b]thiophen-3-ol derivatives was synthesized and tested as potential MAO inhibitors. The study highlighted the selectivity of these compounds for the MAO-B isoform, suggesting their potential use in treating Parkinson's disease . Molecular docking studies provided insights into binding interactions, paving the way for further optimization.

Industrial Applications

Beyond medicinal chemistry, this compound is also used in various industrial applications:

  • Fluorescent Dyes : this compound derivatives have been explored as fluorescent markers due to their unique optical properties, which can be utilized in security documents and labeling applications .
  • Polymer Chemistry : The incorporation of this compound into polymer matrices has shown promise for enhancing material properties such as thermal stability and mechanical strength .

Mechanism of Action

Benzothiophene is often compared with other heterocyclic compounds such as benzofuran and indole:

    Benzofuran: Similar to this compound but contains an oxygen atom instead of sulfur.

    Indole: Contains a nitrogen atom in the five-membered ring.

Uniqueness of this compound:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Heterocycles

Benzothiophene vs. Benzofuran

  • Structural Differences : Benzofuran replaces sulfur with oxygen, altering electronic density and reactivity. This compound’s sulfur atom enhances π-electron delocalization and metabolic stability compared to benzofuran .
  • Pharmacological Impact : this compound derivatives, such as chalcone hybrids (e.g., compound 5f , IC₅₀ = 62.10 µM for AChE inhibition), outperform benzofuran analogs in cholinesterase inhibition due to sulfur’s stronger electron-withdrawing effects .
  • Applications : this compound is preferred in anti-cancer agents (e.g., Mcl-1 inhibitors), while benzofuran derivatives are more common in natural product synthesis .

This compound vs. Indoles

  • Key Features : Indoles contain a nitrogen atom, enabling hydrogen bonding and basicity, unlike this compound’s neutral sulfur.
  • Bioactivity: this compound-based selective estrogen receptor modulators (SERMs) like BC-1 activate antioxidant pathways via quinoid metabolites, whereas indoles are prominent in serotonin receptor modulation .

This compound vs. Benzothiadiazole

  • Structural Variance : Benzothiadiazole incorporates two nitrogen atoms and a sulfur, creating a electron-deficient system.
  • Functional Roles : Benzothiadiazoles are used in photovoltaic materials, while benzothiophenes excel in enzyme inhibition (e.g., BDK inhibitors for diabetes) .

Pharmacological Activities and SAR Insights

Cholinesterase Inhibition

This compound-chalcone hybrids demonstrate superior AChE/BChE inhibition compared to non-chalcone derivatives. For instance:

  • Compound 5f : IC₅₀ = 62.10 µM (AChE)
  • Compound 5h: IC₅₀ = 24.35 µM (BChE), rivaling galantamine (IC₅₀ = 28.08 µM) . SAR Note: Electron-withdrawing groups (e.g., -NO₂) at the chalcone’s para position enhance activity by stabilizing enzyme-inhibitor interactions .

Anti-Cancer and Anti-Microbial Activity

  • Mcl-1 Inhibitors : this compound carboxylates (e.g., BT2) disrupt cancer cell apoptosis pathways .
  • Anti-Malarial Agents: this compound carboxamides inhibit Plasmodium falciparum enoyl-ACP reductase (IC₅₀ < 1 µM) .

SERMs and Antioxidant Pathways

This compound SERMs like BC-1 form di-quinone methides, activating the Keap1/Nrf2/ARE pathway to combat oxidative stress in cancer and osteoporosis .

Physical Properties

Property This compound [BMPYR][TCM] (Ionic Liquid)
Density (g/cm³) 1.15 1.06
Viscosity (mPa·s) 0.89 8.21
Surface Tension (mN/m) 32.5 45.2

Data at 298 K . This compound’s lower surface tension and viscosity facilitate its use in solvent mixtures and desulfurization .

Tables

Table 1. Structural and Functional Comparison of this compound with Analogues

Compound Heteroatom Key Applications Notable Activity/Property
This compound S Anti-cancer, AChE inhibition IC₅₀ = 24.35 µM (BChE)
Benzofuran O Natural products, serotonin analogs Fluorescence in OLEDs
Indole N Neurotransmitter modulation 5-HT receptor agonism
Benzothiadiazole N, S Photovoltaic materials Electron-deficient π-system

Table 2. Pharmacological Activities of this compound Derivatives

Derivative Class Target/Activity IC₅₀/EC₅₀ Reference
Chalcone hybrids AChE inhibition 62.10 µM (5f)
Carboxamides Plasmodium enoyl-ACP reductase <1 µM
SERMs (BC-1) Keap1/Nrf2/ARE activation EC₅₀ = 10 µM

Table 3. Physicochemical Properties

Property This compound Benzofuran [BMPYR][TCM]
Density (g/cm³) 1.15 1.08 1.06
Boiling Point (°C) 221 173 >300
LogP (Octanol-Water) 2.78 2.12 -

Biological Activity

Benzothiophene, a heterocyclic compound characterized by a fused benzene and thiophene ring, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the various pharmacological effects of this compound and its derivatives, synthesizing findings from recent studies to highlight their therapeutic potential.

Structural Diversity and Synthesis

This compound derivatives exhibit a wide range of structural variations, which contribute to their biological activity. Synthetic strategies for these compounds include cyclization techniques, functional group modifications, and reactions catalyzed by transition metals. These methods enable the production of compounds with tailored pharmacological properties, making them valuable in drug discovery.

Biological Activities

This compound and its derivatives have been associated with numerous biological activities, which can be categorized as follows:

  • Anticancer Activity : Several studies have demonstrated the anticancer potential of this compound derivatives. For instance, compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Anti-inflammatory Effects : this compound derivatives exhibit significant anti-inflammatory properties. They have been found to inhibit leukotriene synthesis and modulate inflammatory pathways, making them promising candidates for treating inflammatory diseases .
  • Antimicrobial Properties : The antimicrobial activity of this compound derivatives has been extensively studied. These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, specific derivatives demonstrated minimum inhibitory concentrations (MIC) that indicate potent antibacterial activity against strains like Staphylococcus aureus .
  • Antidiabetic Effects : Some this compound derivatives have been reported to possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels .
  • Neuroprotective Effects : Certain this compound compounds have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Their ability to bind amyloid plaques suggests potential therapeutic applications .

Case Studies

  • Anticancer Activity : A study evaluated the effects of a series of substituted benzothiophenes on cancer cell lines. The results indicated that specific substitutions on the this compound scaffold enhanced cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : Research on a novel this compound derivative revealed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited rapid bactericidal action at low concentrations, suggesting it could be developed into a therapeutic agent for resistant infections .
  • Anti-inflammatory Mechanisms : A compound derived from this compound was shown to inhibit pro-inflammatory cytokine production in vitro. This suggests that it could be useful in managing chronic inflammatory conditions such as arthritis or asthma .

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is closely related to their chemical structure. Key factors influencing their efficacy include:

  • Substituent Groups : The presence and position of substituents on the this compound ring significantly affect biological activity. For example, halogen substitutions often enhance antimicrobial properties while altering lipophilicity .
  • Hydrophobicity : The hydrophobic nature of the this compound core is critical for its interaction with biological membranes and targets. Modifications that increase hydrophobicity generally improve bioavailability and efficacy .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

Benzothiophene undergoes electrophilic substitution preferentially at the C3 position due to electron density distribution. Key reactions include:

  • Nitration : Using mixed acid (HNO₃/H₂SO₄), nitration occurs at C3 with minor C2 substitution.

  • Sulfonation : Concentrated H₂SO₄ yields the C3-sulfonated derivative.

  • Halogenation : Bromine in acetic acid selectively substitutes at C3 .

The reactivity is slower in the benzene ring compared to isolated thiophene systems due to decreased electron density from ring fusion .

Hydrodesulfurization (HDS) on Ni₂P Catalysts

This compound undergoes HDS to remove sulfur, critical in fuel processing. On Ni₂P (001) surfaces, the reaction proceeds via two pathways :

Reaction Pathways and Activation Energies

The HYD pathway dominates due to lower activation barriers (Figure 10) :

  • This compound → Dihydrothis compound (DHBT) via hydrogenation (Eₐ = 0.89 eV).

  • DHBT → C₈H₉S₂ intermediate (Eₐ = 1.24 eV).

  • C₈H₉S₂ → Ethylbenzene + H₂S (Eₐ = 0.98 eV).

Product Distribution

ProductRelative Abundance (%)
Ethylbenzene23.2
Heptane17.3
3,6-Dimethylthis compound17.8
2-Phenylethyl mercaptan9.4

Transition Metal-Catalyzed C–H Functionalization

Palladium catalysts enable regioselective arylations at C2 and C3 positions :

C2,C3-Diarylation

  • Catalyst : PdCl₂(C₃H₅)(dppb) (2 mol%).

  • Conditions : KOAc base, 150°C, 16 hours.

  • Scope :

    • Benzofuran : 62% yield with 4-bromobenzonitrile .

    • This compound : Slower C3-arylation necessitates sequential reactions for asymmetric diarylation .

Mechanistic Highlights

  • Oxidative addition of aryl bromide to Pd(0).

  • C–H activation at C2/C3 via concerted metalation-deprotonation (CMD).

  • Reductive elimination to form C–Ar bonds .

Oxidative Cyclization and Ring-Opening

  • Oxidation : I₂ or K₃Fe(CN)₆ converts α-mercaptocinnamic acid to this compound via cyclization .

  • Ring-Opening : Strong acids (e.g., H₂SO₄) cleave the thiophene ring, forming sulfonic acid derivatives.

Hydrogenation and Alkylation

  • Catalytic Hydrogenation :

    • Over PtO₂, this compound reduces to 2,3-dihydrothis compound.

    • Full saturation requires harsh conditions (e.g., LiAlH₄) .

  • Friedel-Crafts Alkylation : Electrophiles (e.g., CH₃COCl) alkylate at C3 with AlCl₃ catalysis .

Comparative Reactivity in Direct Arylation

ParameterBenzofuranThis compound
C2 Arylation Rate FastModerate
C3 Arylation Rate ModerateSlow
Diarylation Yield 62–85%45–60%

This compound’s slower C3-arylation stems from sulfur’s electron-withdrawing effects, which deactivate the position .

Q & A

Basic Research Questions

Q. What safety protocols should researchers follow when handling benzothiophene in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) such as nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust or aerosols by working in a fume hood with adequate ventilation. In case of spills, collect solids using a HEPA-filter vacuum and avoid compressed air to disperse dust. For skin contact, wash thoroughly with water and remove contaminated clothing immediately .

Q. How can infrared spectroscopy (IR) and mass spectrometry (MS) characterize this compound's structural properties?

  • Methodological Answer : IR spectroscopy (e.g., using KBr pellets) identifies functional groups via absorption bands (e.g., C-S stretching at ~700 cm⁻¹). Mass spectrometry (electron ionization) provides molecular weight confirmation (C₈H₆S, m/z 134) and fragmentation patterns. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. What are the standard methods for synthesizing this compound derivatives for organic semiconductors?

  • Methodological Answer : Modular synthesis involves Suzuki-Miyaura coupling to attach substituents (e.g., methoxy groups) to the this compound core. Optimize reaction conditions (e.g., Pd catalysts, inert atmosphere) to achieve unsymmetrical derivatives like phenyl[1]benzothieno[3,2-b][1]this compound (BTBT). Purify via column chromatography and validate purity using HPLC .

Q. How can researchers design experiments to study this compound's solubility in hydrocarbon mixtures?

  • Methodological Answer : Use liquid-liquid equilibrium (LLE) experiments with ionic liquids (e.g., [EMIM][DCA]) at controlled temperatures (e.g., 303.15 K). Measure phase compositions via GC-MS and validate results against COSMO-RS computational models to predict partition coefficients .

Advanced Research Questions

Q. How do noncovalent interactions between this compound and DNA bases influence molecular recognition in drug design?

  • Methodological Answer : Employ density functional theory (DFT) to calculate binding energies and charge transfer (ChelpG charges). Use Atoms-in-Molecules (AIM) analysis to identify critical bond critical points (BCPs). For example, this compound transfers charge to adenine in stacked conformers, stabilizing complexes by ~10 kcal/mol .

Q. What strategies resolve contradictions in experimental vs. theoretical data for this compound's electronic properties?

  • Methodological Answer : Compare experimental results (e.g., gas-phase ionization energies from mass spectrometry) with computational models (e.g., DFT/B3LYP). Adjust basis sets (e.g., 6-311++G**) to account for electron correlation. Reconcile discrepancies by validating computational parameters against benchmark datasets .

Q. How can microbial desulfurization pathways degrade this compound in petroleum residues?

  • Methodological Answer : Use Rhodococcus or Mycobacterium strains expressing monooxygenases to oxidize this compound to water-soluble metabolites (e.g., o-hydroxystyrene). Monitor pathway intermediates via LC-MS and optimize biodegradation conditions (pH 7, 30°C) .

Q. What experimental parameters optimize the separation of this compound from aromatic hydrocarbons using ionic liquids?

  • Methodological Answer : Vary solvent ratios (e.g., 1:1 ionic liquid/dodecane) and measure distribution coefficients (D) via LLE experiments. Higher D values correlate with increased selectivity for this compound. Validate using quantum chemical calculations (e.g., σ-profiles from COSMO-RS) .

Q. Data Analysis & Experimental Design

Q. How should researchers interpret conflicting thermal stability data for this compound-based organic thin-film transistors (OTFTs)?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen to measure decomposition temperatures. Compare with thin-film stability tests (e.g., annealing at 150°C for 24 hours). Discrepancies may arise from crystallinity differences; use XRD to correlate thermal stability with molecular packing .

Q. What statistical methods validate the reproducibility of this compound synthesis yields across multiple trials?

  • Methodological Answer :
    Apply ANOVA to compare yields under varying conditions (e.g., catalyst loading, temperature). Use a p-value threshold (<0.05) to identify significant variables. Report confidence intervals (95%) and standard deviations to ensure methodological rigor .

Properties

IUPAC Name

1-benzothiophene
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InChI

InChI=1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FCEHBMOGCRZNNI-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=CS2
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6S
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Related CAS

30281-16-4
Record name Benzo[b]thiophene, homopolymer
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DSSTOX Substance ID

DTXSID2052736
Record name Benzothiophene
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Molecular Weight

134.20 g/mol
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Physical Description

Solid with an odor like naphthalene; mp = 32 deg C; [Merck Index] White crystals with an unpleasant odor; mp =28-32 deg C; [Alfa Aesar MSDS]
Record name Benzothiophene
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Vapor Pressure

0.99 [mmHg]
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CAS No.

95-15-8
Record name Benzo[b]thiophene
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Record name Benzo[b]thiophene
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Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-benzo[b]thiophene (69.62 g, 0.325 mol) in 55 mL of anhydrous collidine under N2 was added 4-benzyloxyphenol (97.6 g, 0.488 mol) and cuprous oxide (23.3 g, 0.163 mol). The mixture was heated to reflux for 24 hours. Upon cooling, the reaction mixture was diluted with ethyl acetate (200 mL) and the crude mixture filtered through a pad of Celite® (Aldrich, Milwaukee, Wis.) to remove inorganic salts. The filtrate was washed with 1N hydrochloric acid (3×150 mL). The organic was dried (sodium sulfate) and concentrated in vacuo to a liquid. Thianaphthene was removed by distillation (10 mm Hg, 115°-120° C.). The remainder of the material was chromatographed (silicon dioxide, hexanes: ethyl acetate 85:15) to provide 12.2 g of benzo[b]thiophene and 12.95 g (35% based on recovered starting material) of [3-(4-benzyloxy)phenoxy]benzo-[b]thiophene as an off-white solid. mp 84°-86° C. 1H NMR (CDCl3) d 7.91-7.83 (m, 2H), 7.47-7.34 (m, 7H), 7.04 (q, JAB =9.0 Hz, 4H), 6.47 (s, 1H), 5.07 (s, 2H). Anal. Calcd. for C21H16O2S: C, 75.88; H, 4.85. Found: C, 75.75; H, 5.00.
Quantity
69.62 g
Type
reactant
Reaction Step One
Quantity
97.6 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In further detail, a compound (XIV) is reacted with a benzoyl chloride in the presence of a Lewis acid (e.g. aluminum chloride or tin tetrachloride) to obtain a compound (XV). Usually, this reaction can be carried out by the use of or without a solvent (e.g. carbon disulfide or nitrobenzene) in a temperature range of room temperature to about 100° C. Then, the compound (XV) is reacted with chloroacetic acid in a temperature range of approximately 80°-130° C. to obtain benzothiophene or a derivative thereof (IIb).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound ( XV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2,6-bis(Trimethylstannyl)-benzo[1,2-b:4,5-b′]dithiophene-4,8-(5-(2-hexyldecyl)-2-thiophenecarboxylic acid) ester (101.0 mg (81.0%), 0.672 mmol), 4,7-bis(5-bromo-2-thienyl)-5-chloro-2,1,3-benzothiadiazole (16.56 mg, 0.0336 mmol), 4,7-bis(5-bromo-4-dodecyl-2-thienyl)-5-chloro-2,1,3-benzothiadiazole (27.87 mg, 0.0336 mmol), Pa2dba3 (2.46 mg, 0.0027 mmol), P(o-tol)3 (3.27 mg, 0.0108 mmol) were placed in a 100 mL schlenk flask. The flask was degassed and backfilled with argon three times. Dry chlorobenzene (11 mL) was injected and the reaction was heated in a 135° C. heat bath for 18 hr. The reaction was cooled to room temperature and the contents of the flask were poured into methanol (100 mL). The precipitates were collected by filtration. The solid was subjected to Soxhlet extraction and washed with methanol (4 h), then ethyl acetate (16 h). The final product was extracted out with dichloromethane and weighed 35.0 mg after drying under vacuum (37.0%). Elemental Analysis: Calcd. C, 67.51; H, 7.46; N, 1.99. Found: C, 67.73, H, 7.23, N, 1.67. FIG. 2 shows the UV-vis spectra of the polymer in thin film form and as a solution in chloroform.
[Compound]
Name
2,6-bis(Trimethylstannyl)-benzo[1,2-b:4,5-b′]dithiophene 4,8-(5-(2-hexyldecyl)-2-thiophenecarboxylic acid) ester
Quantity
101 mg
Type
reactant
Reaction Step One
Name
4,7-bis(5-bromo-2-thienyl)-5-chloro-2,1,3-benzothiadiazole
Quantity
16.56 mg
Type
reactant
Reaction Step One
Name
4,7-bis(5-bromo-4-dodecyl-2-thienyl)-5-chloro-2,1,3-benzothiadiazole
Quantity
27.87 mg
Type
reactant
Reaction Step One
Quantity
3.27 mg
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Stir cis-6-chloro-2,3-dihydro-3-hydroxy-2-[(1', 2', 4'-triazolyl)-1'-methyl]benzo(b)thiophene (1.17 gms., 4.37 mmols), 2-chloro-3-thenylbromide (1.06 gms., 5.0 mmol) and methyl tricaprylyl ammonium chloride (0.1 gm.) in tetrahydrofuran (25 ml) and 50% sodium hydroxide (10 ml) at room temperature for one hour. Pour the reaction mixture into chloroform (500 ml.) and extract with two 500 ml. portions of water. Dry the chloroform solution over anhydrous magnesium sulfate, filter and evaporate in vacuo. Chromatograph the resultant residue on silica gel eluting with chloroform. Combine the like eluates as determined by thin layer chromatography and evaporate in vacuo to obtain cis-6-chloro-3-(2'-chloro-3'-thenyloxy)-2,3-dihydro-2-[(1", 2", 4"-triazolyl)-1"-methyl]benzo(b)thiophene, a gum.
[Compound]
Name
cis-6-chloro-2,3-dihydro-3-hydroxy-2-[(1', 2', 4'-triazolyl)-1'-methyl]benzo(b)thiophene
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
methyl tricaprylyl ammonium chloride
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzothiophene
Reactant of Route 2
Reactant of Route 2
Benzothiophene
Reactant of Route 3
Benzothiophene
Reactant of Route 4
Benzothiophene
Reactant of Route 5
Benzothiophene
Reactant of Route 6
Benzothiophene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.